molecular formula C19H16ClNO3 B2379427 2-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide CAS No. 2097903-33-6

2-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide

Cat. No.: B2379427
CAS No.: 2097903-33-6
M. Wt: 341.79
InChI Key: KVKUPCYLZKNRAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide is an organic compound that features a benzamide core substituted with a chloro group, a hydroxyethyl group, and a furan-phenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide typically involves multi-step organic reactions. One common approach is the reaction of 2-chlorobenzoyl chloride with 2-[4-(furan-2-yl)phenyl]-2-hydroxyethylamine under basic conditions to form the desired benzamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The furan ring can be hydrogenated to a tetrahydrofuran ring under catalytic hydrogenation conditions.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst

    Substitution: Amines, thiols, with catalysts like palladium on carbon (Pd/C)

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group

    Reduction: Formation of a tetrahydrofuran ring

    Substitution: Formation of various substituted benzamides depending on the nucleophile used

Scientific Research Applications

2-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with active site residues, while the furan-phenyl moiety can engage in π-π interactions with aromatic amino acids. These interactions can lead to inhibition or activation of the target protein, resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-{2-[4-(thiophen-2-yl)phenyl]-2-hydroxyethyl}benzamide: Similar structure with a thiophene ring instead of a furan ring.

    2-chloro-N-{2-[4-(pyridin-2-yl)phenyl]-2-hydroxyethyl}benzamide: Contains a pyridine ring instead of a furan ring.

    2-chloro-N-{2-[4-(benzofuran-2-yl)phenyl]-2-hydroxyethyl}benzamide: Features a benzofuran ring instead of a furan ring.

Uniqueness

2-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. The furan ring can participate in unique interactions with biological targets, potentially leading to distinct biological activities compared to its analogs with different heterocyclic rings.

Properties

IUPAC Name

2-chloro-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c20-16-5-2-1-4-15(16)19(23)21-12-17(22)13-7-9-14(10-8-13)18-6-3-11-24-18/h1-11,17,22H,12H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKUPCYLZKNRAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.